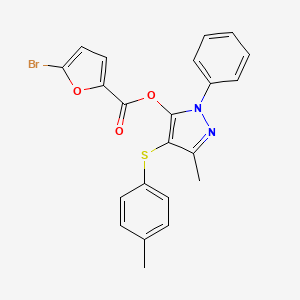
3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1-phenyl-4-(p-tolylthio)-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrazole derivative and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Investigations
Research has extensively explored the structural and spectral characteristics of pyrazole derivatives. For example, a study focused on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, highlighting combined experimental and theoretical studies. These investigations include NMR, FT-IR spectroscopy, and X-ray diffraction techniques, offering insight into the compound's electronic structure and stability through HOMO–LUMO energy levels (Viveka et al., 2016).
Corrosion Inhibition Properties
Another area of interest is the application of pyrazole derivatives as corrosion inhibitors. A study demonstrated that pyranpyrazole derivatives exhibit significant efficiency in protecting mild steel against corrosion, useful in industrial processes such as pickling. The research combined gravimetric, potentiodynamic polarization, and EIS methods, supported by SEM and AFM studies, to confirm the protective film formation on metal surfaces (Dohare et al., 2017).
Antioxidant Activity
Thiazolyl–pyrazolone derivatives have been synthesized and evaluated for their antioxidant potential. Utilizing core compounds in heterocyclization reactions with α-halogenated reagents, these studies provide a foundation for developing novel antioxidants, which are crucial for combating oxidative stress-related diseases (Gaffer et al., 2017).
Antimicrobial and Antitumoral Activities
The exploration of pyrazole derivatives extends to their antimicrobial and antitumoral activities. For instance, novel derivatives have been synthesized and screened for their biological activity, showing promise as anti-tumor agents against various cancer cell lines. These findings suggest potential therapeutic applications of pyrazole derivatives in oncology (Gomha et al., 2016).
Advanced Materials Application
Pyrazole derivatives have also been investigated for their potential in advanced materials, such as in the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, evaluated for their nonlinear optical properties. These studies highlight the role of pyrazole derivatives in developing optical materials for applications in photonics and optoelectronics (Chandrakantha et al., 2013).
Eigenschaften
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3S/c1-14-8-10-17(11-9-14)29-20-15(2)24-25(16-6-4-3-5-7-16)21(20)28-22(26)18-12-13-19(23)27-18/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDDSHFDQWBCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

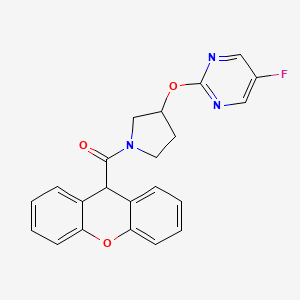
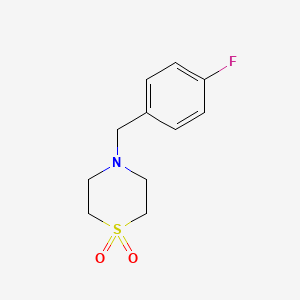
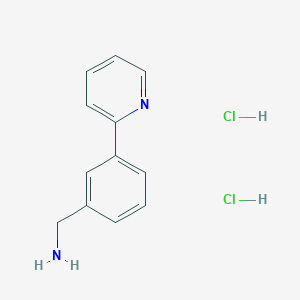
![10-ethoxy-3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2760386.png)
![3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2760387.png)

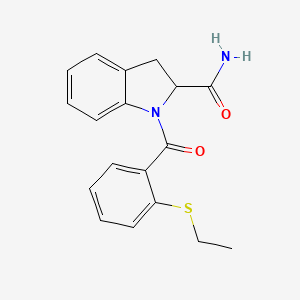


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2760401.png)

![ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B2760403.png)
![4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2760404.png)
